3-(5-Bromothiophen-2-yl)propan-1-amine
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Overview
Description
3-(5-Bromothiophen-2-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The bromine atom at the 5-position of the thiophene ring and the propan-1-amine group make this compound unique and interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)propan-1-amine typically involves the bromination of thiophene followed by a series of reactions to introduce the propan-1-amine group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This method involves the reaction of 5-bromothiophene with a suitable boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the biological activity of thiophene derivatives and their potential as therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
Duloxetine: ®-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride.
Thiophene-Linked 1,2,4-Triazoles: Compounds with similar thiophene structures but different functional groups.
Uniqueness
3-(5-Bromothiophen-2-yl)propan-1-amine is unique due to the presence of the bromine atom and the propan-1-amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10BrNS |
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Molecular Weight |
220.13 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H10BrNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5,9H2 |
InChI Key |
VUXSLUUDLUQYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCCN |
Origin of Product |
United States |
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